3-(1H-indol-5-yl)prop-2-enoic Acid: Structural Properties, Characterization, and Synthesis Workflows
3-(1H-indol-5-yl)prop-2-enoic Acid: Structural Properties, Characterization, and Synthesis Workflows
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3-(1H-indol-5-yl)prop-2-enoic acid (CAS: 179626-79-0), commonly referred to as 5-indoleacrylic acid, is a highly versatile building block in modern medicinal chemistry and organic synthesis[1]. Characterized by an indole core conjugated with an α,β -unsaturated carboxylic acid, this molecule serves as a privileged scaffold for developing targeted therapeutics, including CRTH2 receptor modulators, kinase inhibitors, and advanced chalcone derivatives[2]. This whitepaper provides a comprehensive, field-proven guide to the structural properties, synthetic methodologies, and analytical characterization of the thermodynamically favored (E)-isomer of this compound.
Structural and Physicochemical Profiling
The molecular architecture of 3-(1H-indol-5-yl)prop-2-enoic acid dictates its reactivity and biological interaction profile. The extended π -conjugation from the electron-rich indole ring through the alkene to the electron-withdrawing carboxylic acid lowers the pKa of the acid moiety compared to its aliphatic counterparts. This provides a rigid, planar geometry ideal for intercalating or binding within narrow protein pockets via π−π stacking and hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (2E)-3-(1H-indol-5-yl)prop-2-enoic acid |
| CAS Number | 179626-79-0 |
| Molecular Formula | C11H9NO2 |
| Exact Mass | 187.0633 Da |
| Molecular Weight | 187.19 g/mol |
| Stereochemistry | Predominantly (E)-isomer (trans) due to thermodynamic stability |
| Hydrogen Bond Donors | 2 (Indole N-H, Carboxylic O-H) |
| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, C-O) |
Synthetic Methodologies & Mechanistic Rationale
To synthesize 3-(1H-indol-5-yl)prop-2-enoic acid with high stereoselectivity for the (E)-isomer, two primary retrosynthetic disconnections are utilized in the laboratory: the Palladium-catalyzed Heck coupling and the Knoevenagel condensation.
A. Palladium-Catalyzed Heck Coupling
The Heck coupling of 5-bromoindole with acrylic acid represents a direct, atom-economical approach[3]. The reaction relies on the oxidative addition of a Pd(0) species into the C-Br bond at the 5-position of the indole. Subsequent coordination and migratory insertion of acrylic acid form a C-C bond. The regioselectivity is driven by the electronic nature of the α,β -unsaturated system, and the subsequent β -hydride elimination thermodynamically favors the formation of the trans-(E)-alkene to minimize steric clash between the indole core and the carboxylic group[4].
B. Knoevenagel Condensation
Alternatively, the Knoevenagel condensation between indole-5-carboxaldehyde and malonic acid is highly effective. Piperidine is typically employed as an organocatalyst to form a reactive iminium intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolized malonic acid. Subsequent dehydration and thermal decarboxylation exclusively yield the (E)-acrylic acid derivative.
Primary synthetic routes to 3-(1H-indol-5-yl)prop-2-enoic acid via Heck and Knoevenagel reactions.
Analytical Characterization Workflows
To ensure the scientific integrity of the synthesized compound, a self-validating analytical workflow must be employed. The critical quality attribute is the confirmation of the (E)-geometry, which is unambiguously determined via 1 H NMR spectroscopy.
Table 2: 1 H NMR Spectral Assignments (DMSO-d6, 400 MHz)
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.20 | br s | - | Carboxylic acid (COOH) |
| ~11.25 | br s | - | Indole N-H |
| ~7.85 | s | - | Indole H-4 |
| ~7.70 | d | 16.0 | Vinylic H- β (trans coupling) |
| ~7.45 | d | 8.5 | Indole H-7 |
| ~7.42 | dd | 8.5, 1.5 | Indole H-6 |
| ~7.38 | t | 2.8 | Indole H-2 |
| ~6.50 | m | - | Indole H-3 |
| ~6.40 | d | 16.0 | Vinylic H- α (trans coupling) |
Causality in NMR Interpretation: The coupling constant ( J ) of 16.0 Hz between the vinylic protons (H- α and H- β ) is the definitive diagnostic marker for the (E)-isomer. A (Z)-isomer would exhibit a significantly lower coupling constant (typically 10-12 Hz), allowing researchers to immediately validate the stereochemical outcome of the synthesis.
Table 3: IR and HRMS Data
| Technique | Key Signals / Values | Structural Significance |
| FT-IR (ATR) | 3350 cm −1 | Indole N-H stretching |
| 2950-2500 cm −1 (broad) | Carboxylic O-H stretching | |
| 1680 cm −1 | Conjugated C=O stretching | |
| 1625 cm −1 | Alkenyl C=C stretching | |
| HRMS (ESI-TOF) | [M-H]
−
m/z 186.0560 | Corresponds to C11H8NO2 − (Exact mass validation) |
Self-validating analytical workflow for structural confirmation and purity assessment.
Self-Validating Experimental Protocols
Protocol A: Synthesis via Knoevenagel Condensation
This protocol is preferred for its operational simplicity and avoidance of transition metal catalysts, which is advantageous for late-stage drug development to prevent heavy metal contamination.
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve indole-5-carboxaldehyde (1.0 eq, 10 mmol) and malonic acid (1.5 eq, 15 mmol) in anhydrous pyridine (15 mL).
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Catalyst Addition: Add piperidine (0.1 eq, 1 mmol) dropwise. Causality: Piperidine acts as a nucleophilic catalyst, forming an iminium ion with the aldehyde, which is highly susceptible to attack by the malonate enolate.
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Thermal Activation: Heat the mixture to 90 °C under an inert argon atmosphere for 4-6 hours. Monitor the evolution of CO 2 gas, which indicates the decarboxylation step driving the reaction forward.
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In-Process Control (IPC): Monitor reaction completion via TLC (Silica gel, Hexanes/EtOAc 1:1). The disappearance of the aldehyde spot under UV (254 nm) validates completion.
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Workup & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold 1M HCl. Causality: The acidic quench neutralizes the pyridine and piperidine, rendering them water-soluble, while the target carboxylic acid precipitates out of the aqueous phase.
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Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold water, and dry under high vacuum to afford the crude product.
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Purification: Recrystallize from ethanol/water to yield pure (E)-3-(1H-indol-5-yl)prop-2-enoic acid.
Protocol B: Synthesis via Heck Coupling
This protocol is ideal when 5-bromoindole is readily available and allows for the rapid generation of diverse acrylic derivatives.
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Reagent Mixing: In an oven-dried Schlenk tube, combine 5-bromoindole (1.0 eq, 5 mmol), acrylic acid (1.5 eq, 7.5 mmol), Pd(OAc) 2 (0.05 eq, 0.25 mmol), and Tri-o-tolylphosphine (0.1 eq, 0.5 mmol).
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Solvent & Base: Add anhydrous DMF (10 mL) and Triethylamine (3.0 eq, 15 mmol). Causality: Triethylamine serves a dual purpose: it acts as the base to neutralize the HBr generated during β -hydride elimination and reduces Pd(II) to the active Pd(0) catalytic species.
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Degassing: Purge the mixture with argon for 15 minutes to remove dissolved oxygen, which could prematurely oxidize the palladium catalyst or the indole core.
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Heating: Seal the tube and heat at 100 °C for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl followed by brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the target compound.
References
- (2E)-3-(1H-indol-5-yl)prop-2-enoic acid | CAS 179626-79-0. American Elements.
- Chalcone: A Privileged Structure in Medicinal Chemistry.
- Intermolecular Dehydrogenative Heck Reactions.
- Highly Regioselective C2-Alkenylation of Indoles Using the N-Benzoyl Directing Group: An Efficient Ru-Catalyzed Coupling Reaction.

